molecular formula C24H22N2O3 B11492464 12-(3,4-dihydroxyphenyl)-9,9-dimethyl-8,9,10,12-tetrahydrobenzo[b][4,7]phenanthrolin-11(7H)-one

12-(3,4-dihydroxyphenyl)-9,9-dimethyl-8,9,10,12-tetrahydrobenzo[b][4,7]phenanthrolin-11(7H)-one

Cat. No.: B11492464
M. Wt: 386.4 g/mol
InChI Key: VJVMBAIVHPJBTM-UHFFFAOYSA-N
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Description

5-(3,4-DIHYDROXYPHENYL)-8,8-DIMETHYL-5,6,7,8,9,10-HEXAHYDRO-1,10-DIAZATETRAPHEN-6-ONE is a complex organic compound with significant potential in various scientific fields. This compound is known for its unique structural properties, which include a dihydroxyphenyl group and a hexahydro-1,10-diazatetra-phenone core. These features make it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

The synthesis of 5-(3,4-DIHYDROXYPHENYL)-8,8-DIMETHYL-5,6,7,8,9,10-HEXAHYDRO-1,10-DIAZATETRAPHEN-6-ONE involves several steps. One common method includes the use of hexenol as a starting material. The process involves the construction of a γ-valerolactone moiety, followed by the incorporation of the dihydroxyphenyl group . The reaction conditions typically require specific catalysts and controlled environments to ensure the desired product is obtained with high purity and yield.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield alcohols .

Scientific Research Applications

5-(3,4-DIHYDROXYPHENYL)-8,8-DIMETHYL-5,6,7,8,9,10-HEXAHYDRO-1,10-DIAZATETRAPHEN-6-ONE has numerous applications in scientific research. In chemistry, it is used as a precursor for synthesizing more complex molecules. In biology, it has been studied for its potential antioxidant properties and its role in cellular signaling pathways. In medicine, this compound is being investigated for its potential therapeutic effects, including its ability to modulate enzyme activity and its potential as an anti-inflammatory agent .

Mechanism of Action

The mechanism of action of 5-(3,4-DIHYDROXYPHENYL)-8,8-DIMETHYL-5,6,7,8,9,10-HEXAHYDRO-1,10-DIAZATETRAPHEN-6-ONE involves its interaction with various molecular targets. It is known to modulate the activity of enzymes involved in oxidative stress and inflammation. The compound can inhibit the activation of nuclear factor kappa B (NF-κB), a key regulator of inflammatory responses, and reduce the expression of pro-inflammatory cytokines . Additionally, it can interact with cellular receptors and signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar compounds to 5-(3,4-DIHYDROXYPHENYL)-8,8-DIMETHYL-5,6,7,8,9,10-HEXAHYDRO-1,10-DIAZATETRAPHEN-6-ONE include 5-(3,4-DIHYDROXYPHENYL)-γ-VALEROLACTONE and 3-(3,4-DIHYDROXYPHENYL)-PROPIONIC ACID These compounds share structural similarities but differ in their specific functional groups and biological activities For instance, 5-(3,4-DIHYDROXYPHENYL)-γ-VALEROLACTONE is known for its antioxidant properties, while 3-(3,4-DIHYDROXYPHENYL)-PROPIONIC ACID has been studied for its anti-inflammatory effects

Properties

Molecular Formula

C24H22N2O3

Molecular Weight

386.4 g/mol

IUPAC Name

12-(3,4-dihydroxyphenyl)-9,9-dimethyl-7,8,10,12-tetrahydrobenzo[b][4,7]phenanthrolin-11-one

InChI

InChI=1S/C24H22N2O3/c1-24(2)11-17-23(20(29)12-24)21(13-5-8-18(27)19(28)10-13)22-14-4-3-9-25-15(14)6-7-16(22)26-17/h3-10,21,26-28H,11-12H2,1-2H3

InChI Key

VJVMBAIVHPJBTM-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(C3=C(N2)C=CC4=C3C=CC=N4)C5=CC(=C(C=C5)O)O)C(=O)C1)C

Origin of Product

United States

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